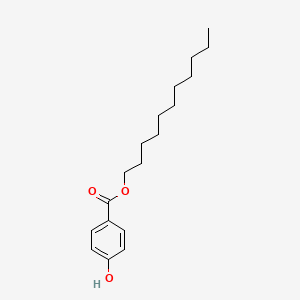

Undecyl 4-hydroxybenzoate

Beschreibung

Chemical Synthesis Pathways

The primary methods for synthesizing this compound and related structures involve direct esterification, transesterification, and other multi-step routes to build complexity.

The most direct route to synthesizing this compound is the esterification of 4-hydroxybenzoic acid with undecanol. ontosight.ai This reaction typically involves heating the two reactants in the presence of an acid catalyst. unifi.it Common catalysts for this type of reaction include strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is often performed under reflux conditions, with temperatures ranging from 110–130°C, to drive the reaction towards the formation of the ester by removing the water that is formed as a byproduct. To prevent unwanted side reactions, such as oxidation, the synthesis is frequently carried out under an inert atmosphere, for example, using nitrogen (N₂) or argon (Ar). Purification of the resulting this compound can be achieved through methods like recrystallization from a suitable solvent mixture (e.g., ethanol/water) or column chromatography.

A similar process is used for the synthesis of related compounds, such as 3,4-dihydroxy-benzoic acid undecyl ester, which is formed through the esterification of 3,4-dihydroxybenzoic acid with undecanol. ontosight.ai The success of these esterifications relies on the high efficiency of catalysts in promoting the group transfer reaction under mild conditions. orgsyn.org

Table 1: Typical Conditions for Esterification of 4-Hydroxybenzoic Acid

| Parameter | Condition | Source |

|---|---|---|

| Reactants | 4-Hydroxybenzoic Acid, Undecanol | ontosight.ai |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (PTSA) | unifi.it |

| Temperature | 110–130°C (Reflux) | |

| Atmosphere | Inert (Nitrogen or Argon) | |

| Purification | Recrystallization or Column Chromatography |

Transesterification offers an alternative pathway for the production of long-chain 4-hydroxybenzoate esters like this compound. google.com This process involves reacting a short-chain ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with a long-chain alcohol, in this case, undecanol. google.com Methyl 4-hydroxybenzoate is often preferred as a starting material due to its high reactivity and ready availability. google.com

The reaction is conducted in the presence of a metal catalyst at elevated temperatures, typically between 120°C and 200°C. google.com Operating within this temperature range is crucial; temperatures below 120°C can lead to an insufficient reaction rate, while temperatures exceeding 200°C may promote the formation of undesirable side products. google.com The alcohol is generally used in a molar ratio of 0.8 to 1.2 moles per mole of the starting ester. google.com The transesterification reaction is reversible, and the equilibrium can be shifted toward the desired product by removing the short-chain alcohol (e.g., methanol) as it is formed. This method is also applicable for producing various other long-chain esters, including those from alcohols like propanol, butanol, and hexanol. google.com Studies on parabens have shown that the reactivity in transesterification is higher for esters with shorter alkyl chains. nih.gov

While not a direct method for synthesizing this compound itself, the Williamson ether synthesis is a fundamental technique for preparing derivatives where the phenolic hydroxyl group is modified. nih.govmasterorganicchemistry.com This reaction is used to form an ether linkage by reacting the phenolate (B1203915) of a 4-hydroxybenzoate ester with an alkyl halide. researchgate.netdntb.gov.uamdpi.com

The process begins with the deprotonation of the hydroxyl group on the benzoate ester using a base (like potassium carbonate or sodium hydride) to form a more nucleophilic alkoxide. masterorganicchemistry.comresearchgate.net This alkoxide then undergoes a nucleophilic substitution (Sₙ2) reaction with an alkyl halide (e.g., 11-bromoundecanol or another haloalkane). masterorganicchemistry.comresearchgate.net The reaction works best with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com This approach has been successfully employed to synthesize complex molecules, such as ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate, where ethyl 4-hydroxybenzoate is reacted with a functionalized bromo-alkane. researchgate.netmdpi.com Catalytic versions of the Williamson ether synthesis have also been developed, which can operate at very high temperatures (above 300°C) to enable reactions with less reactive alkylating agents like alcohols and other esters. researchgate.netacs.org

Creating functionalized analogues of undecyl benzoate often requires multi-step synthetic strategies that build molecular complexity sequentially. researchgate.netnih.gov An example of such a route is the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate. mdpi.com This synthesis begins with the preparation of an intermediate, 11-bromoundecanoic acid hexylamide. mdpi.com This intermediate, which contains an amide functional group and a terminal bromine atom, is then coupled with ethyl 4-hydroxybenzoate via a Williamson etherification reaction to yield the final functionalized benzoate analogue. mdpi.com

Such multi-step approaches allow for the precise installation of various functional groups, which can be tailored for specific applications. For instance, radical chemistry provides powerful methods for assembling complex architectures from benzoate precursors. beilstein-journals.org The synthesis of embelin (B1684587) analogues, which are complex benzoquinone derivatives, also relies on multi-step sequences to introduce diverse functionalities onto the core structure. nih.gov These strategies offer the flexibility to introduce groups like amides, esters, or other aromatic rings, thereby creating a wide range of structurally diverse analogues. mdpi.comnih.gov

Strategic Derivatization for Enhanced Functionality

The strategic modification of the this compound structure can impart novel properties or enhance its utility for specific applications. This is often achieved by introducing new functional groups to the molecule.

The introduction of acetamido (-NHCOCH₃) groups into phenolic compounds is a known strategy to modify their biological activity. nih.gov The acetylation of phenols can alter their chemical properties and their interactions with biological systems. nih.gov For example, studies on other phenolic compounds have shown that acetylated derivatives can exhibit significant biological effects. nih.gov

An acetamido group can be introduced through various synthetic methods. One common approach involves a two-step process: first, an amino group is introduced onto the aromatic ring, followed by acetylation. The introduction of an amino group can be accomplished through reactions like the Mannich reaction, which adds an aminomethyl group (-CH₂NR₂) to the nucleus of phenolic compounds, often ortho to the hydroxyl group. lookchem.comacs.org Subsequently, this amino group can be acetylated to form the desired acetamido derivative. The presence of acetamido groups, particularly the carbonyl (C=O) functionality, can facilitate strong hydrogen bonding with other molecules, a property that has been harnessed in functionalized polymers for the adsorption of phenol (B47542). researchgate.net This ability to form strong intermolecular interactions is a key reason for exploring acetamido-functionalized derivatives in various applications.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

69679-31-8 |

|---|---|

Molekularformel |

C18H28O3 |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

undecyl 4-hydroxybenzoate |

InChI |

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-18(20)16-11-13-17(19)14-12-16/h11-14,19H,2-10,15H2,1H3 |

InChI-Schlüssel |

VNHZHSYTJBADIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCOC(=O)C1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Synthesis and Chemical Modification Methodologies

Chemical Modification

The incorporation of azo groups (–N=N–) into benzoate (B1203000) conjugates, such as Undecyl 4-hydroxybenzoate (B8730719), is a significant chemical modification primarily achieved through an azo coupling reaction. This electrophilic aromatic substitution reaction is a cornerstone in the synthesis of azo dyes and functional materials like liquid crystals. wikipedia.orglibretexts.orgunb.ca The general methodology involves two principal steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich coupling agent, in this case, a phenolic compound like Undecyl 4-hydroxybenzoate. mdpi.comnih.govsavemyexams.com

The process begins with the diazotization of a selected primary aromatic amine. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is itself generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid such as hydrochloric acid (HCl). savemyexams.com This reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the highly reactive diazonium salt. wikipedia.orgsavemyexams.com The choice of the aromatic amine is crucial as its structure will form one of the aryl moieties of the final azo compound and can be tailored to influence the product's properties.

Subsequent to its formation, the diazonium salt solution is introduced to a solution of the coupling partner. For the synthesis of an azo derivative of this compound, the coupling agent is the undecyl ester of 4-hydroxybenzoic acid. The reaction is carried out under alkaline conditions, typically by dissolving the phenolic ester in an aqueous solution of sodium hydroxide (B78521) (NaOH). savemyexams.com The alkaline medium is necessary to deprotonate the phenolic hydroxyl group, forming a more electron-rich phenoxide ion. This increased electron density enhances the aromatic ring's nucleophilicity, facilitating the electrophilic attack by the diazonium ion. savemyexams.com The coupling typically occurs at the position ortho to the activating hydroxyl group.

The presence of the long undecyl alkyl chain (C₁₁H₂₃) in this compound is particularly relevant in the field of liquid crystals. The length and flexibility of such terminal alkyl or alkoxy chains are known to significantly influence the mesomorphic properties, such as the stability and temperature range of liquid crystalline phases (e.g., nematic and smectic phases). ajgreenchem.commdpi.com By synthesizing a series of azo compounds with varying alkyl chain lengths on the benzoate moiety, researchers can systematically study structure-property relationships. mdpi.com

The synthesis of related azo compounds using 4-hydroxybenzoic acid as the coupling partner has been well-documented, providing a clear procedural precedent. wikipedia.org In these syntheses, various aromatic amines are diazotized and coupled with 4-hydroxybenzoic acid in an alkaline medium to produce a range of colored azo dyes. wikipedia.org The reaction scheme is directly analogous to what would be employed for this compound.

The general reaction scheme can be depicted as follows:

Step 1: Diazotization of an Aromatic Amine Ar-NH₂ + NaNO₂ + 2HCl (aq, 0-5 °C) → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Azo Coupling with this compound Ar-N₂⁺Cl⁻ + this compound (in NaOH(aq)) → Ar-N=N-(C₆H₃)(OH)(COOC₁₁H₂₃) + NaCl + H₂O

This methodology allows for the creation of a diverse library of azo-benzoate conjugates by varying the structure of the initial aromatic amine (Ar-NH₂).

Detailed research findings on analogous azo coupling reactions are summarized in the table below, illustrating the typical reactants and conditions employed.

| Diazonium Salt Source (Aromatic Amine) | Coupling Partner | Reaction Conditions | Product Type | Reference |

| Aniline | Phenol (B47542) | NaNO₂, HCl (0-5 °C); then Phenol in NaOH(aq) | Azo dye | savemyexams.com |

| Substituted Anilines | 4-Hydroxybenzoic Acid | NaNO₂, HCl (0-5 °C); then 4-HBA in 10% NaOH (5-10 °C) | Azo dye | wikipedia.org |

| 4-(pentyloxy) aniline | Resorcinol | NaNO₂, dil. HCl (0-5 °C); then Resorcinol | Azo-diol intermediate | growingscience.com |

| p-Nitroaniline | Aniline | NaNO₂, HCl (0-5 °C); then Aniline in ethanol | Azo dye intermediate | ajgreenchem.com |

| 4-Aminobenzene sulfonamides | Resorcinol | Diazotization followed by coupling in alkali | Azo-sulfonamide | mdpi.com |

Biological and Biochemical Pathways of 4 Hydroxybenzoate and Its Esters

Biosynthesis of 4-Hydroxybenzoate (B8730719) Precursors

The formation of 4-hydroxybenzoate, the core component of undecyl 4-hydroxybenzoate, originates from precursors synthesized through central metabolic routes. The shikimate pathway is a primary route in many organisms, while mammals are believed to utilize a tyrosine-dependent pathway.

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. nih.gov This pathway is absent in mammals. The process initiates with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.gov Through a series of enzymatic reactions, this is converted to chorismate, a key branch-point intermediate. nih.govresearchgate.net

In many microorganisms, 4-hydroxybenzoate can be synthesized directly from chorismate. The enzyme chorismate-pyruvate lyase (UbiC) catalyzes the conversion of chorismate into 4-hydroxybenzoate and pyruvate. proquest.com This reaction is a critical step in the biosynthesis of ubiquinone (coenzyme Q) in many bacteria. nih.gov

While the core pathway is conserved, there are differences between prokaryotic and eukaryotic systems. In many bacteria, the enzymes of the shikimate pathway are monofunctional proteins. In contrast, in fungi and some other eukaryotes, several of these enzymatic activities are fused into multifunctional proteins. researchgate.net For instance, in Saccharomyces cerevisiae, a pentafunctional AROM complex catalyzes five consecutive steps of the pathway. researchgate.net

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | Phosphoenolpyruvate + Erythrose-4-phosphate | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) |

| 2 | DAHP | 3-dehydroquinate synthase | 3-dehydroquinate |

| 3 | 3-dehydroquinate | 3-dehydroquinate dehydratase | 3-dehydroshikimate |

| 4 | 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate |

| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate |

| 6 | Shikimate-3-phosphate + Phosphoenolpyruvate | EPSP synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) |

| 7 | EPSP | Chorismate synthase | Chorismate |

| 8 | Chorismate | Chorismate-pyruvate lyase (UbiC) | 4-Hydroxybenzoate + Pyruvate |

In mammals, 4-hydroxybenzoate is a known precursor for the biosynthesis of coenzyme Q10, an essential component of the electron transport chain. It is widely believed that mammals synthesize 4-hydroxybenzoate from the amino acid L-tyrosine. However, the specific enzymatic pathway and the genes encoding these enzymes in humans have not been definitively identified. nih.gov This has led to some speculation that the gut microbiome may play a role in providing 4-hydroxybenzoate to the host. nih.gov

In microorganisms, a well-characterized tyrosine-dependent pathway for 4-hydroxybenzoate synthesis exists. This pathway involves the deamination of tyrosine to form 4-coumarate, a reaction catalyzed by tyrosine ammonia-lyase (TAL). researchgate.netresearchgate.net Subsequently, 4-coumarate is converted to 4-hydroxybenzoate. This conversion can be catalyzed by a series of enzymes including feruloyl-CoA synthetase and enoyl-CoA hydratase. researchgate.net

The biotechnological production of 4-hydroxybenzoate from renewable feedstocks is an area of active research. Metabolic engineering strategies in microorganisms aim to increase the yield of 4-hydroxybenzoate by redirecting carbon flux towards its precursors. Common approaches include:

Overexpression of key enzymes: Increasing the expression of enzymes in the shikimate pathway, such as DAHP synthase and chorismate-pyruvate lyase, can enhance the production of 4-hydroxybenzoate. researchgate.netnih.gov

Deletion of competing pathways: Knocking out genes that encode enzymes for competing pathways can divert more precursor molecules towards 4-hydroxybenzoate synthesis. For example, deleting genes involved in the biosynthesis of other aromatic amino acids like tryptophan can increase the availability of chorismate for 4-hydroxybenzoate production. researchgate.netproquest.com

Alleviation of feedback inhibition: The activity of key enzymes in the shikimate pathway is often regulated by feedback inhibition from the end products (aromatic amino acids). Introducing mutations in these enzymes to make them resistant to feedback inhibition can lead to increased product formation. nih.gov

Utilization of different feedstocks: Engineering microorganisms to utilize alternative carbon sources like glycerol (B35011) or xylose can improve the economic feasibility of 4-hydroxybenzoate production. researchgate.netnih.gov

| Organism | Engineering Strategy | Key Genes Modified | Reported Yield |

|---|---|---|---|

| Pseudomonas taiwanensis | Overexpression of shikimate pathway genes, deletion of competing pathways, and modification of central carbon metabolism. | Overexpressed: aroG, tyrA; Deleted: trpE (point mutation), pobA | Up to 29.6% C-mol yield from glycerol. researchgate.netnih.gov |

| Corynebacterium glutamicum | Introduction of a feedback-resistant chorismate-pyruvate lyase, blockage of competing pathways, and overexpression of shikimate pathway enzymes. | Introduced: mutated ubiC; Deleted: trpE, csm, pobA; Overexpressed: aroE | 19.0 g/L of 4-hydroxybenzoate. nih.gov |

| Escherichia coli | Overexpression of transketolase and phosphoenolpyruvate synthase to increase precursor supply. | Overexpressed: tktA, ppsA | Increased tyrosine production, a precursor for 4-hydroxybenzoate. |

Microbial Degradation and Biotransformation of this compound and Analogues

This compound, like other parabens, can be degraded by various microorganisms. The degradation process typically involves the initial hydrolysis of the ester bond, followed by the breakdown of the resulting components.

The primary step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by carboxylesterases, a class of hydrolase enzymes. researchgate.net The hydrolysis of the ester bond in this compound yields 4-hydroxybenzoic acid and undecanol (B1663989).

Bacterial strains, such as Enterobacter cloacae, have been shown to efficiently hydrolyze parabens. nih.gov The rate of hydrolysis can be influenced by the length of the alkyl chain of the paraben.

Following the hydrolysis of the ester bond, the resulting undecanol, an 11-carbon alcohol, can be further metabolized by microorganisms. A common pathway for the degradation of long-chain alkanes and fatty acids in bacteria is β-oxidation. It is plausible that undecanol is first oxidized to undecanoic acid, which then enters the β-oxidation cycle.

The β-oxidation of the undecyl side chain of a related compound, undecylbenzene-p-sulphonate, has been observed in a Bacillus species. nih.gov This process involves the initial oxidation of the terminal methyl group of the alkyl chain, followed by sequential cleavage of two-carbon units in the form of acetyl-CoA. nih.gov The acetyl-CoA produced can then enter the citric acid cycle for energy production.

The degradation of the aromatic ring of the resulting 4-hydroxybenzoic acid can proceed through various pathways in different microorganisms, often involving hydroxylation and subsequent ring cleavage.

Aromatic Ring Cleavage Pathways (e.g., Protocatechuate and Gentisate Central Pathways)

The aerobic degradation of 4-hydroxybenzoic acid is initiated by its conversion into dihydroxylated intermediates, which are then susceptible to ring-opening reactions catalyzed by specific dioxygenase enzymes.

Protocatechuate Central Pathway

The most prevalent route for the aerobic catabolism of 4-HBA in a wide range of bacteria is the protocatechuate pathway, which is a branch of the β-ketoadipate pathway. nih.govmdpi.com This pathway begins with the hydroxylation of 4-HBA to form protocatechuate (PCA).

Formation of Protocatechuate: The initial and rate-limiting step is catalyzed by the enzyme 4-hydroxybenzoate 3-monooxygenase (PobA) , a flavin-dependent monooxygenase. cir-safety.org This enzyme introduces a hydroxyl group at the C3 position of the aromatic ring of 4-HBA, yielding protocatechuate. The genes encoding the enzymes for this pathway are often organized in a conserved pca operon. mdpi.com

Ring Cleavage of Protocatechuate: Protocatechuate then undergoes oxidative cleavage, which can occur through two main mechanisms, leading to different branches of the pathway:

Ortho-cleavage (intradiol cleavage): Protocatechuate 3,4-dioxygenase (PcaHG) cleaves the aromatic ring between the two hydroxyl groups (at the C3 and C4 positions) to form β-carboxy-cis,cis-muconate. cir-safety.org This is the more common route and is a key step in the β-ketoadipate pathway, which ultimately leads to the formation of succinyl-CoA and acetyl-CoA, intermediates of the tricarboxylic acid (TCA) cycle. frontiersin.org

Meta-cleavage (extradiol cleavage): Alternatively, protocatechuate 4,5-dioxygenase (PCD45) can cleave the ring adjacent to the hydroxyl groups (at the C4 and C5 positions) to produce 4-carboxy-2-hydroxymuconate semialdehyde. cir-safety.org

The versatility of some microorganisms, such as Pseudarthrobacter phenanthrenivorans Sphe3, allows for the concurrent operation of both ortho- and meta-cleavage pathways for protocatechuate, enabling efficient degradation of 4-HBA. nih.gov

Gentisate Central Pathway

An alternative route for the aerobic degradation of 4-HBA is the gentisate pathway. This pathway is notably employed by several species of the genus Bacillus. nih.gov

Formation of Gentisate: In this pathway, 4-HBA is converted to 2,5-dihydroxybenzoate (B8804636) (gentisate). This transformation is thought to occur via a reaction involving an intramolecular migration of a hydroxyl group, known as an NIH shift. cabidigitallibrary.org

Ring Cleavage of Gentisate: The aromatic ring of gentisate is then cleaved by the enzyme gentisate 1,2-dioxygenase . This enzyme opens the ring between the carboxyl group and the adjacent hydroxyl group to form maleylpyruvate. nih.gov Maleylpyruvate is subsequently hydrolyzed by maleylpyruvate hydrolase to maleate (B1232345) and pyruvate, which can then enter central metabolism. nih.gov

The choice between the protocatechuate and gentisate pathways for 4-HBA degradation appears to be species-specific, reflecting the diverse evolutionary backgrounds of microorganisms. nih.gov

Table 1: Key Enzymes in the Aromatic Ring Cleavage Pathways of 4-Hydroxybenzoic Acid

| Pathway | Key Intermediate | Ring-Cleavage Enzyme | Product of Ring Cleavage |

| Protocatechuate Pathway (Ortho-cleavage) | Protocatechuate | Protocatechuate 3,4-dioxygenase | β-carboxy-cis,cis-muconate |

| Protocatechuate Pathway (Meta-cleavage) | Protocatechuate | Protocatechuate 4,5-dioxygenase | 4-carboxy-2-hydroxymuconate semialdehyde |

| Gentisate Pathway | Gentisate | Gentisate 1,2-dioxygenase | Maleylpyruvate |

Characterization of Bacterial Species and Consortia Involved in Biodegradation

A variety of bacterial species from diverse genera have been identified with the capability to degrade parabens and their central metabolite, 4-hydroxybenzoic acid. The efficiency of degradation can be influenced by the length of the paraben's alkyl chain, with some studies suggesting that longer chains may be hydrolyzed at a slower rate. cir-safety.org

Individual Bacterial Strains

Several individual bacterial strains have been isolated and characterized for their ability to utilize parabens as a source of carbon and energy. These microorganisms often possess robust esterase enzymes capable of hydrolyzing the ester bond of parabens, initiating the degradation process.

Pseudomonas spp.: Various species of Pseudomonas are well-known for their metabolic versatility and ability to degrade a wide array of aromatic compounds. Pseudomonas beteli has been shown to degrade methylparaben, while Burkholderia latens (formerly classified as a Pseudomonas species) can degrade both methylparaben and propylparaben. nih.govresearchgate.net The degradation of 4-HBA by Pseudomonas species typically proceeds through the protocatechuate pathway. mdpi.com

Bacillus spp.: The genus Bacillus is another group of bacteria frequently implicated in the degradation of 4-HBA. Notably, different species within this genus utilize distinct degradation pathways. For instance, Bacillus brevis employs the protocatechuate branch of the β-ketoadipate pathway, whereas Bacillus laterosporus degrades 4-HBA via the gentisate pathway. nih.gov

Enterobacter cloacae: A resistant strain of Enterobacter cloacae was isolated from a commercial product preserved with a mixture of methylparaben and propylparaben. This strain demonstrated the ability to rapidly hydrolyze these parabens to 4-HBA. Interestingly, this strain further metabolized 4-HBA to phenol (B47542) through decarboxylation under aerobic conditions, bypassing the typical ring-cleavage pathways. mdpi.com

Pseudarthrobacter phenanthrenivorans: The strain Sphe3 of this species is capable of growing on 4-HBA as the sole carbon and energy source and utilizes multiple catabolic routes, including the protocatechuate ortho- and meta-cleavage pathways. nih.gov

Microbial Consortia

In natural and engineered environments, the degradation of complex organic compounds is often carried out by microbial consortia rather than single species. frontiersin.org A microbial consortium consists of multiple microbial populations that act synergistically to catabolize a substrate. This cooperative metabolism offers several advantages for the degradation of compounds like this compound.

Synergistic Metabolism: Different members of the consortium can perform distinct steps in the degradation pathway. For example, one species might be highly efficient at the initial hydrolysis of the long-chain ester, while others specialize in the subsequent degradation of 4-HBA and the resulting alcohol. This division of labor can lead to a more rapid and complete mineralization of the parent compound.

Enhanced Adaptability and Stability: Microbial consortia are generally more resilient to environmental fluctuations and toxic intermediates that may accumulate during the degradation process. frontiersin.org The metabolic intermediates produced by one species can be utilized by another, preventing their accumulation to inhibitory levels. mdpi.com

Broad Substrate Range: A consortium containing a diverse range of microorganisms is likely to possess a wider array of enzymes, enabling the degradation of a mixture of parabens with varying alkyl chain lengths.

While specific consortia for the degradation of this compound have not been explicitly detailed in the literature, the principle of synergistic degradation by mixed microbial communities is well-established for other complex pollutants. mdpi.comfrontiersin.org For instance, a stable bacterial consortium of Pandoraea sp. and Microbacterium sp. has been shown to efficiently degrade dibutyl phthalate, another ester-containing environmental contaminant. mdpi.com The construction of a robust consortium for paraben degradation would likely involve the combination of bacteria with strong esterase activity and those with efficient aromatic ring-cleavage capabilities, such as species from the genera Pseudomonas, Bacillus, and Burkholderia.

Table 2: Examples of Bacterial Genera Involved in the Biodegradation of 4-Hydroxybenzoate and its Esters

| Bacterial Genus | Degradation Capability | Primary Degradation Pathway of 4-HBA |

| Pseudomonas | Degrades short-chain parabens and 4-HBA | Protocatechuate Pathway |

| Burkholderia | Degrades short-chain parabens and 4-HBA | Protocatechuate and Gentisate Pathways |

| Bacillus | Degrades 4-HBA | Protocatechuate or Gentisate Pathways |

| Enterobacter | Degrades short-chain parabens and 4-HBA | Decarboxylation to Phenol |

| Pseudarthrobacter | Degrades 4-HBA | Protocatechuate Pathways (ortho- and meta-cleavage) |

Analytical and Spectroscopic Characterization Methodologies for Undecyl 4 Hydroxybenzoate

Advanced Spectroscopic Techniques

Spectroscopic methods provide fundamental information about the molecular structure of undecyl 4-hydroxybenzoate (B8730719) by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of undecyl 4-hydroxybenzoate displays characteristic signals for both the aromatic and the aliphatic undecyl chain protons. The aromatic protons on the p-substituted benzene (B151609) ring appear as two distinct doublets in the downfield region, typically between 6.8 ppm and 8.0 ppm, due to their different electronic environments. The protons ortho to the carboxyl group are more deshielded and resonate at a higher chemical shift than the protons ortho to the hydroxyl group. The aliphatic protons of the undecyl chain produce a series of signals in the upfield region. The triplet corresponding to the methylene (B1212753) group adjacent to the ester oxygen (O-CH₂) is found around 4.2-4.3 ppm. The bulk of the methylene groups (-CH₂-) of the long alkyl chain produce a complex multiplet or a broad signal around 1.2-1.4 ppm, while the terminal methyl group (-CH₃) appears as a triplet at approximately 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is highly deshielded and appears at a chemical shift of approximately 166-167 ppm. The aromatic carbons show signals between 115 and 161 ppm, with the carbon attached to the hydroxyl group (C-OH) and the carbon attached to the ester group (C-COO) appearing at the higher end of this range. The carbon of the methylene group attached to the ester oxygen (O-CH₂) resonates around 65 ppm. The carbons of the long undecyl chain appear in the upfield region, typically between 14 ppm and 32 ppm.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) - Predicted | ¹³C NMR Chemical Shift (δ, ppm) - Predicted |

|---|---|---|

| Aromatic H (ortho to -COO) | ~7.95 (d) | - |

| Aromatic H (ortho to -OH) | ~6.88 (d) | - |

| -O-CH₂- (ester) | ~4.25 (t) | ~65.4 |

| -CH₂- (next to O-CH₂) | ~1.74 (quint) | ~29.0 |

| -(CH₂)₈- (bulk chain) | ~1.2-1.4 (m) | ~22.7-31.9 |

| -CH₃ (terminal) | ~0.88 (t) | ~14.1 |

| C=O (ester) | - | ~166.7 |

| C-OH (aromatic) | - | ~160.9 |

| C-COO (aromatic) | - | ~122.2 |

| Aromatic C (ortho to -COO) | - | ~131.9 |

| Aromatic C (ortho to -OH) | - | ~115.3 |

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons in the undecyl chain, for instance, between the terminal -CH₃ protons and the adjacent -CH₂ protons, and sequentially along the chain. It also confirms the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu It is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals. For example, the proton signal at ~4.25 ppm would show a correlation to the carbon signal at ~65.4 ppm, confirming the assignment of the O-CH₂ group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J and ³J). columbia.edu HMBC is critical for piecing together the molecular fragments. It would show a correlation from the O-CH₂ protons (~4.25 ppm) to the ester carbonyl carbon (~166.7 ppm) and the aromatic carbon attached to the ester group (~122.2 ppm), thus connecting the undecyl chain to the benzoate (B1203000) moiety.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. A strong, broad absorption band is observed in the region of 3100-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring appear as sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the long undecyl chain are observed as strong peaks just below 3000 cm⁻¹. docbrown.info A very prominent and sharp absorption band around 1680-1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. docbrown.info The C-O stretching vibrations of the ester and phenol (B47542) groups are found in the fingerprint region, typically between 1100 and 1300 cm⁻¹. docbrown.info

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3600-3100 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (undecyl chain) |

| ~1720-1680 (strong, sharp) | C=O stretch | Ester Carbonyl |

| ~1610, ~1510 | C=C stretch | Aromatic Ring |

| ~1280, ~1170 | C-O stretch | Ester and Phenol |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the 4-hydroxybenzoyl system. Studies on a series of p-hydroxybenzoates have shown that the length of the alkyl ester chain has a negligible effect on the position of the UV absorption bands. nist.gov The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, shows a strong absorption maximum (λmax) at approximately 255 nm. nist.gov This absorption corresponds to a π→π* electronic transition within the benzene ring, which is influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group. The position of this maximum can be influenced by the pH of the solution, as deprotonation of the phenolic hydroxyl group under basic conditions causes a bathochromic (red) shift to a longer wavelength. nist.gov

High-Resolution Mass Spectrometry Approaches

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds.

HR-ESI-MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. Electrospray ionization is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. In positive ion mode, this compound can be detected as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, it is readily detected as the deprotonated molecule [M-H]⁻, often with high sensitivity due to the acidic phenolic proton.

The key advantage of high-resolution analysis is the ability to measure the mass of these ions with very high accuracy (typically within 5 ppm). This allows for the unambiguous determination of the elemental formula of the ion, confirming the identity of the compound. For this compound (C₁₈H₂₈O₃), the exact mass of the neutral molecule is 292.20384. The measured mass of the [M-H]⁻ ion would be expected to be very close to 291.19659, which distinguishes it from other ions with the same nominal mass but different elemental compositions.

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. While this compound itself has relatively low volatility due to its long alkyl chain and polar hydroxyl group, it can be analyzed by GC-MS, often at high temperatures. For the analysis of its more polar metabolites (e.g., 4-hydroxybenzoic acid), a derivatization step is typically required to increase volatility and thermal stability. This commonly involves converting the hydroxyl and carboxyl groups into less polar derivatives, such as trimethylsilyl (B98337) (TMS) ethers/esters.

Once ionized in the mass spectrometer (typically by electron ionization, EI), the molecule undergoes characteristic fragmentation. The resulting mass spectrum serves as a chemical fingerprint. For this compound, key fragmentation pathways would include:

McLafferty rearrangement: Leading to the elimination of an undecene molecule and the formation of an ion corresponding to 4-hydroxybenzoic acid at m/z 138.

Alpha-cleavage: Cleavage of the bond between the ester oxygen and the undecyl chain, leading to a fragment ion corresponding to the 4-hydroxybenzoyl cation at m/z 121.

Cleavage within the alkyl chain: Resulting in a series of hydrocarbon fragments.

Analyzing these fragmentation patterns is crucial for structural confirmation and for identifying metabolites where the core 4-hydroxybenzoate structure has been modified.

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and quality. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantitative analysis of 4-hydroxybenzoate esters (parabens). nih.govresearchgate.net A reversed-phase HPLC method is typically employed, which utilizes a nonpolar stationary phase and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the parabens and the stationary phase. As the length of the alkyl chain increases, the compound becomes more nonpolar, leading to stronger retention and a longer retention time on the column.

A typical HPLC system for analyzing this compound would consist of a C8 or C18 column, with a mobile phase composed of a mixture of methanol or acetonitrile (B52724) and water. longdom.orgresearchgate.net Isocratic elution is often sufficient for separating a series of parabens. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, with wavelengths set around 254 nm or 258 nm, where the benzene ring of the benzoate structure exhibits strong absorbance. researchgate.netnih.gov

The method's validity is established through parameters such as linearity, precision, and accuracy. longdom.org Linearity is confirmed by demonstrating a direct proportionality between the detector response (peak area) and the concentration of the analyte over a specific range. researchgate.net Precision is assessed through the repeatability of measurements, with relative standard deviations (RSD) typically required to be less than 2%. longdom.org Accuracy is determined by recovery studies, ensuring the measured amount corresponds closely to the true amount present. nih.gov For related parabens, excellent linearity (r² > 0.999) and recovery (99-101%) have been demonstrated. longdom.orgnih.gov

Table 1: Representative HPLC Retention Times for 4-Hydroxybenzoate Esters This table illustrates the expected trend in retention time with increasing alkyl chain length under typical reversed-phase conditions. Actual times will vary based on specific column and mobile phase composition.

| Compound | Alkyl Chain | Typical Retention Time (minutes) |

| Methyl 4-hydroxybenzoate | -CH₃ | ~2.2 |

| Ethyl 4-hydroxybenzoate | -C₂H₅ | ~2.7 |

| Propyl 4-hydroxybenzoate | -C₃H₇ | ~3.7 |

| Butyl 4-hydroxybenzoate | -C₄H₉ | ~5.8 |

| This compound | -C₁₁H₂₃ | >15 (Extrapolated) |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile organic impurities that may be present in this compound samples. thermofisher.com These impurities can include residual solvents from the synthesis and purification processes (e.g., toluene, hexane) or potential degradation products. Due to the low volatility of this compound itself, direct injection is not feasible. Instead, headspace GC is the technique of choice. thermofisher.comchromatographyonline.com

In headspace GC, the sample is placed in a sealed vial and heated, allowing volatile components to partition into the gas phase (headspace) above the sample. scispace.com A sample of this gas is then automatically injected into the GC system. scispace.com This technique effectively isolates volatile analytes from the non-volatile sample matrix, preventing contamination of the GC column. chromatographyonline.com

Separation is typically achieved using a polar capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., HP-Innowax), with nitrogen or helium as the carrier gas. scispace.comresearchgate.net A Flame Ionization Detector (FID) is commonly used for detection due to its high sensitivity to organic compounds. researchgate.net The method allows for the simultaneous determination of multiple residual solvents, ensuring they are below the limits set by regulatory guidelines. researchgate.netnih.gov

Table 2: Typical Headspace GC Parameters for Volatile Impurity Analysis

| Parameter | Typical Setting |

| Technique | Static Headspace (HS-GC) |

| Column | HP-Innowax (or equivalent polar column) |

| Carrier Gas | Nitrogen or Helium |

| Inlet Temperature | 140 - 200°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250°C |

| Analytes | Residual solvents (e.g., Methanol, Acetonitrile, Toluene, Hexane) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis in organic synthesis. It is particularly valuable for monitoring the progress of the esterification reaction that produces this compound and for preliminary identification of the final product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then placed in a sealed chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. rsc.org As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase.

To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material (e.g., 4-hydroxybenzoic acid), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. rochester.edu As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more nonpolar product, this compound, will appear and intensify. The product will have a higher Retention Factor (Rf) value (travel farther up the plate) than the more polar starting acid. rochester.edu Visualization is achieved under UV light (254 nm) or by using a staining reagent. rochester.edu

Table 3: Hypothetical TLC Data for Synthesis of this compound Mobile Phase: Hexane/Ethyl Acetate (4:1)

| Compound | Polarity | Expected Rf Value |

| 4-Hydroxybenzoic Acid (Starting Material) | High | ~0.2 |

| This compound (Product) | Low | ~0.7 |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) present in a chemical compound. For this compound, this is typically achieved through combustion analysis. This method provides critical data for verifying the empirical and molecular formula of the synthesized compound, ensuring its purity and confirming its identity.

In a typical combustion analysis procedure, a precisely weighed sample of this compound is burned in a furnace with an excess of oxygen. libretexts.org This process converts all the carbon in the compound to carbon dioxide (CO₂) and all the hydrogen to water (H₂O). libretexts.orgpreparatorychemistry.com These combustion products are then passed through separate absorption tubes, which are weighed before and after the process to determine the mass of CO₂ and H₂O produced. preparatorychemistry.com

From these masses, the mass and percentage of carbon and hydrogen in the original sample can be calculated. The percentage of oxygen is typically determined by subtracting the combined percentages of carbon and hydrogen from 100%.

The molecular formula for this compound is C₁₈H₂₈O₃. Based on this formula, the theoretical elemental composition can be calculated. The comparison between the theoretical percentages and the experimentally obtained values serves as a measure of the sample's purity.

Below is a table detailing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 18 | 216.18 | 74.00 |

| Hydrogen | H | 1.008 | 28 | 28.224 | 9.66 |

| Oxygen | O | 16.00 | 3 | 48.00 | 16.44 |

| Total | 292.404 | 100.00 |

Note: Atomic masses are based on standard values and the total molecular weight may vary slightly depending on the isotopes.

Experimental results from combustion analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. Significant deviations could indicate the presence of impurities or an incorrect identification of the compound.

The following table presents a hypothetical comparison of theoretical and experimental results from an elemental analysis of this compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) | Deviation (%) |

| Carbon | 74.00 | 73.95 | -0.05 |

| Hydrogen | 9.66 | 9.70 | +0.04 |

| Oxygen | 16.44 | 16.35 | -0.09 |

Such results would confirm the elemental composition and support the structural identification of the compound as this compound.

Advanced Theoretical and Computational Studies of Undecyl 4 Hydroxybenzoate Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While specific DFT studies focusing exclusively on Undecyl 4-hydroxybenzoate (B8730719) are not extensively detailed in the literature, the methodology has been widely applied to its parent compounds and related p-hydroxybenzoate esters to elucidate their structural and electronic properties. researchgate.netmdpi.com

DFT calculations are used to optimize the molecular geometry of benzoate (B1203000) esters, determining the most stable three-dimensional arrangement of atoms. From this optimized structure, key electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comresearchgate.net

Furthermore, DFT is employed to generate molecular electrostatic potential (MESP) maps, which illustrate the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. For Undecyl 4-hydroxybenzoate, the MESP would show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, with positive potential near the hydroxyl hydrogen. These quantum chemical descriptors are frequently used as inputs for developing predictive models like Quantitative Structure-Activity Relationships (QSAR). researchgate.net

| Molecular Electrostatic Potential (MESP) | Maps the charge distribution and predicts sites for electrostatic interactions. | Identifies nucleophilic (oxygen atoms) and electrophilic (hydroxyl hydrogen) sites for interactions. |

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugation, and the nature of chemical bonds within a molecule. mpg.deq-chem.com It transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of chemical bonds and lone pairs that aligns with classical Lewis structures. wisc.edujuniperpublishers.com

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations and how they interact with their environment. rsc.org

For this compound, a key feature is its long, flexible undecyl alkyl chain. MD simulations are ideally suited to explore the vast conformational space of this chain. These simulations can reveal preferred orientations, folding patterns, and the dynamic behavior of the molecule in different solvents, such as water or a lipid environment. This information is critical for understanding how the molecule interacts with biological membranes or sorbs to materials like plastics or organic matter in the environment. nih.gov

MD simulations can also be used to calculate thermodynamic properties, such as the Gibbs free energy of adsorption, which provides insight into the extent to which the molecule will bind to a surface. nih.gov Studies on shorter-chain parabens have used MD to understand their sorption mechanisms, and the same principles apply to the undecyl ester, where the longer chain is expected to significantly enhance hydrophobic interactions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Modeling for Benzoate Esters

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of a series of compounds with their biological activity. For p-hydroxybenzoate esters (parabens), SAR studies have extensively investigated their antimicrobial properties. mdpi.com

A well-established SAR for parabens is that their antimicrobial efficacy increases as the length of the n-alkyl chain increases. researchgate.net This trend is attributed to the increasing lipophilicity (fat-solubility) of the molecule, which enhances its ability to partition into and disrupt microbial cell membranes. This compound, with its 11-carbon chain, is a highly lipophilic member of this series and is expected to exhibit potent antimicrobial activity.

QSAR models formalize this relationship by creating mathematical equations that link activity to specific molecular descriptors. researchgate.net These descriptors can include physicochemical properties like the octanol-water partition coefficient (log Kow) or quantum chemical parameters derived from DFT calculations, such as LUMO energy and dipole moment. researchgate.net For p-hydroxybenzoate esters, studies have shown that antifungal activity increases with higher LUMO energy (ELUMO) and a greater dipole moment (μ). researchgate.net

Table 2: Relationship Between Alkyl Chain Length, Lipophilicity, and Activity in Parabens

| Compound | Alkyl Chain | Log Kow (Octanol-Water Partition Coefficient) | General Antimicrobial Efficacy |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | -CH3 | 1.66 | Base |

| Ethyl 4-hydroxybenzoate | -C2H5 | 2.19 | > Methyl |

| Propyl 4-hydroxybenzoate | -C3H7 | 2.71 | > Ethyl |

| Butyl 4-hydroxybenzoate | -C4H9 | 3.24 | > Propyl |

| This compound | -C11H23 | ~6.8 (Estimated) | Expected to be very high |

Log Kow values for C1-C4 parabens from reference scribd.com. Efficacy trend from reference researchgate.net.

Enzyme-Ligand Interaction and Catalytic Mechanism Investigations (e.g., 4-Hydroxybenzoate 3-Hydroxylases)

Computational docking and molecular dynamics simulations are used to study how a ligand, such as this compound, might interact with the active site of an enzyme. The enzyme 4-hydroxybenzoate 3-hydroxylase (PHBH) is a flavoprotein that catalyzes the hydroxylation of its natural substrate, 4-hydroxybenzoate (p-hydroxybenzoic acid), to form protocatechuic acid. nih.govnih.govnih.gov

The catalytic mechanism of PHBH involves the substrate binding in a specific orientation within the active site, followed by a complex reaction involving FAD and NADPH cofactors. nih.gov Computational studies of this enzyme focus on the dynamics of the protein and the precise positioning of the 4-hydroxybenzoate substrate. nih.gov

For this compound to be a substrate for this enzyme, it would need to fit within the active site in a similar orientation. However, the large, bulky undecyl chain would almost certainly cause significant steric hindrance, preventing the benzoate headgroup from reaching the catalytic residues correctly. Therefore, it is highly improbable that this compound would be a substrate for 4-hydroxybenzoate 3-hydroxylase.

The primary enzymatic interactions for parabens in biological systems involve hydrolysis of the ester bond by carboxylesterases to yield 4-hydroxybenzoic acid and the corresponding alcohol (1-undecanol). nih.govnih.gov The long alkyl chain of this compound would influence the kinetics of this enzymatic hydrolysis.

Predictive Modeling for Environmental and Biogeochemical Behavior

Predictive models are essential for assessing the environmental fate and transport of chemicals. aethic.com For parabens, models like SimpleTreat are used to simulate their behavior in wastewater treatment plants (WWTPs), which are a primary route of entry into the environment. nih.gov

These models use a compound's physicochemical properties to predict its partitioning between water, sludge, and air, as well as its removal via processes like biodegradation. nih.govresearchgate.net Key parameters include the organic carbon-water (B12546825) partition coefficient (Koc), which governs sorption to sludge, and biodegradation rate constants. nih.gov

Parabens are generally found to be biodegradable, but sorption to sludge is also a major removal pathway, particularly for more lipophilic variants. nih.govnih.gov this compound, with its long alkyl chain, would have a very high log Kow and consequently a high Koc. Predictive modeling would therefore indicate that this compound has a very strong tendency to sorb to suspended particulate matter and sludge during wastewater treatment. researchgate.netjess.ir This strong sorption would reduce its concentration in the treated effluent but lead to its accumulation in sewage sludge. nih.gov

Investigative Studies on Functional Properties and Non Clinical Applications

Supramolecular Assembly and Materials Science Research

The molecular architecture of Undecyl 4-hydroxybenzoate (B8730719), featuring a rigid aromatic head and a flexible long alkyl tail, makes it a candidate for the formation of supramolecular assemblies. These assemblies are ordered structures formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Organogelator Potential for Oil/Fuel Spill Remediation

While direct studies on Undecyl 4-hydroxybenzoate as an organogelator are not extensively documented, its structural characteristics are analogous to other known low-molecular-weight organogelators (LMOGs). LMOGs are compounds that can self-assemble in organic liquids to form a three-dimensional network, entrapping the liquid and leading to the formation of a gel. This property is of significant interest for environmental applications such as the remediation of oil and fuel spills.

The process of organogelation by long-chain alkyl esters of aromatic acids typically involves the self-assembly of the molecules into fibrous structures. The aromatic heads can interact through hydrogen bonds and π-π stacking, while the long alkyl chains can align through van der Waals interactions, creating a network that immobilizes the organic solvent. The long undecyl chain in this compound would be expected to enhance its solubility in nonpolar solvents like those found in oil spills, a key characteristic for an effective organogelator. Long-chain saturated fatty acids, fatty alcohols, and wax esters have demonstrated the ability to gelate vegetable oils and hydrocarbons. researchgate.net The self-assembly is driven by non-covalent interactions, leading to the formation of a stable gel matrix. rsc.orgresearchgate.net

Development of Hydrogen-Bonded Liquid Crystal Systems

The formation of liquid crystalline phases is a well-documented phenomenon for molecules with a rod-like shape and polar groups. This compound, with its elongated structure and the presence of a hydroxyl group, is a candidate for forming hydrogen-bonded liquid crystal (HBLC) systems. In such systems, the hydrogen bonds provide a directional interaction that promotes the alignment of molecules, leading to mesophase formation.

Studies on analogous compounds, such as 4-biphenylyl 4”-n-alkoxybenzoates, have shown that the length of the alkyl chain significantly influences the type of liquid crystalline phase and the transition temperatures. scilit.com For n-alkyl gluconamides, the combination of a hydrophilic head and a hydrophobic tail leads to the formation of both thermotropic and lyotropic liquid crystal phases. york.ac.uk It is plausible that this compound could form smectic phases, where the molecules are arranged in layers, with the aromatic cores interacting within the layers and the undecyl chains extending outwards. The hydrogen bonding between the hydroxyl groups would play a crucial role in stabilizing these layered structures.

Exploration of Optical and Electrical Properties in Mesogenic Materials

Mesogenic materials, or liquid crystals, exhibit unique optical and electrical properties due to their anisotropic nature. The alignment of the molecules in a liquid crystal can be controlled by external electric or magnetic fields, which in turn alters their optical properties, such as birefringence and light transmission.

Biological Activity Investigations (Non-Clinical)

The antimicrobial properties of parabens are well-established, and research continues to explore their efficacy against specific microbial strains and their interactions with other antimicrobial agents.

Antimicrobial Activity against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

The antimicrobial activity of parabens generally increases with the length of the alkyl chain. nih.govejournals.eu This is attributed to their mechanism of action, which is thought to involve the disruption of microbial membrane transport processes or the inhibition of DNA and RNA synthesis. nih.govnih.gov A longer alkyl chain enhances the lipophilicity of the molecule, facilitating its partitioning into the microbial cell membrane.

| Compound | Alkyl Chain Length | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |

|---|---|---|---|

| Methylparaben | 1 | >1000 | 1000 |

| Ethylparaben | 2 | 1000 | 500 |

| Propylparaben | 3 | 500 | 125 |

| Butylparaben | 4 | 125 | 125 |

| This compound | 11 | Estimated <125 | Estimated <125 |

Data for Methyl-, Ethyl-, Propyl-, and Butylparaben are indicative values from various studies. The values for this compound are an extrapolation based on the observed trend.

Modulation of Antibiotic Susceptibility in Microorganisms

Recent studies have investigated the potential for parabens to modulate the susceptibility of microorganisms to conventional antibiotics. The continuous exposure of bacteria to parabens, even at sub-lethal concentrations, can lead to changes in the microbial community composition and may select for resistant strains.

One study found that the presence of parabens in freshwater river sediments led to an increase in tetracycline- and sulfamethoxazole-resistant microbes. nih.gov The mechanism behind this is thought to be related to adaptation and selection pressure on the microbiome. Another interesting phenomenon observed is collateral sensitivity, where resistance to one antimicrobial agent leads to increased susceptibility to another. However, the opposite effect, cross-resistance, is also possible. The interplay between parabens and antibiotics is complex and depends on the specific compounds, microorganisms, and environmental conditions. Synergistic antibacterial effects have been observed in combinations of different parabens against Streptococcus sobrinus. researchgate.netnih.gov

Antioxidant Potential Deriving from Phenolic Moiety

The antioxidant potential of this compound is intrinsically linked to its chemical structure, specifically the phenolic moiety. Phenolic compounds are a well-established class of antioxidants, and their ability to scavenge free radicals is a key aspect of this functionality. This antioxidant capacity arises from the hydroxyl (-OH) group attached to the aromatic benzene (B151609) ring.

The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which prevents it from initiating further oxidative reactions. The presence of substituents on the aromatic ring can influence the antioxidant activity. In the case of this compound, the ester group at the para position and the long undecyl alkyl chain are the key structural features besides the phenolic hydroxyl group.

While direct and extensive research on the specific antioxidant activity of this compound is not widely available in publicly accessible literature, the foundational principles of phenolic chemistry suggest its potential as an antioxidant. The efficacy of phenolic antioxidants is generally influenced by factors such as the number and position of hydroxyl groups, as well as the nature of other substituents on the aromatic ring. For instance, compounds with multiple hydroxyl groups, particularly in ortho or para positions, often exhibit enhanced antioxidant activity.

The lipophilicity imparted by the long undecyl chain may also play a role in its antioxidant applications, potentially allowing it to be more effective in non-aqueous or lipid-rich environments. This could be advantageous in protecting oils, fats, and other lipophilic materials from oxidation. However, without specific experimental data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays for this compound, its precise antioxidant potency relative to other phenolic compounds remains to be quantitatively determined.

Table 1: General Structure of 4-Hydroxybenzoate Esters (Parabens) and Key Features

| Component | Description | Relevance to Antioxidant Activity |

| Phenolic Moiety | A hydroxyl group attached to a benzene ring. | The primary source of antioxidant activity through hydrogen atom donation to free radicals. |

| Ester Group | A carboxyl group linking the 4-hydroxybenzoic acid to an alkyl chain. | Influences the electronic properties of the phenolic ring and the overall lipophilicity of the molecule. |

| Alkyl Chain (R) | A chain of carbon and hydrogen atoms. For this compound, R = C₁₁H₂₃. | Determines the lipophilicity (fat-solubility) of the compound, which can affect its distribution and efficacy in different systems. |

Role as Chemical Additives in Non-Clinical Industrial Contexts

While specific documented applications of this compound in industrial contexts such as capacitors and pesticide formulations are not extensively detailed in readily available scientific literature, the broader class of compounds to which it belongs, the parabens (esters of 4-hydroxybenzoic acid), has a history of use as chemical additives.

In various industrial applications, parabens are primarily utilized for their antimicrobial properties, preventing the growth of fungi, bacteria, and yeast. This preservative action is crucial in maintaining the quality and extending the shelf-life of a wide range of products. The effectiveness of parabens as antimicrobials generally increases with the length of the alkyl chain. Therefore, it can be inferred that this compound, with its long undecyl chain, would possess significant antimicrobial activity.

Although direct evidence is scarce, related compounds find use in specialized fields. For instance, other alkyl esters of 4-hydroxybenzoic acid, such as n-octyl 4-hydroxybenzoate, are used as intermediates in the synthesis of agrochemicals. This suggests a potential, though not explicitly documented, role for long-chain parabens like the undecyl ester in the agricultural sector.

The general applications of parabens as industrial additives are summarized in the table below. It is important to note that the use of specific parabens is dictated by regulatory approvals, solubility characteristics, and efficacy against target microorganisms in a particular formulation.

Table 2: Potential and Established Industrial Applications of Parabens

| Industrial Sector | Application | Function of the Paraben |

| Adhesives & Sealants | Preservation of water-based formulations. | Prevents microbial degradation of organic components. |

| Paints & Coatings | In-can preservation. | Inhibits the growth of bacteria and fungi during storage. |

| Metalworking Fluids | Biocide in cutting fluids and coolants. | Controls microbial growth that can lead to fluid degradation and equipment corrosion. |

| Agrochemicals | Intermediate in synthesis. | Serves as a building block for more complex active ingredients. |

| Plastics & Polymers | Additive to prevent microbial growth on surfaces. | Acts as a fungicide and bactericide to protect the material. |

Environmental and Biogeochemical Cycling Research

Environmental Occurrence and Distribution in Aquatic and Terrestrial Systems

Direct detection and quantification of Undecyl 4-hydroxybenzoate (B8730719) in environmental matrices are not widely documented in scientific literature, reflecting a significant data gap for this specific long-chain paraben. However, the environmental fate of parabens as a class of compounds has been extensively studied, providing a basis to infer the likely behavior of Undecyl 4-hydroxybenzoate. Parabens are recognized as emerging contaminants and have been detected in various environmental compartments, including surface waters, wastewater, sediment, and soil. researchgate.netnih.gov

The primary pathway for the introduction of parabens into the environment is through the discharge of treated and untreated wastewater, as they are widely used in pharmaceuticals and personal care products that are washed down the drain. aethic.com While wastewater treatment plants (WWTPs) can remove a significant portion of shorter-chain parabens, longer-chain parabens may be more resistant to degradation and prone to partitioning into sewage sludge due to their higher lipophilicity.

It is hypothesized that the likelihood of paraben accumulation in sediments increases proportionally with the length of the alkyl substituent chain. This suggests that this compound, with its long undecyl chain, would have a strong tendency to adsorb to organic matter in sediments and soils. While specific concentrations are not available for this compound, studies on other parabens have found concentrations in sediments ranging from nanograms to micrograms per gram.

The following table summarizes the occurrence of parabens in general across different environmental systems, which can serve as a proxy for understanding the potential distribution of this compound.

| Environmental Matrix | General Paraben Concentration Range | Key Findings |

|---|---|---|

| Surface Water (Rivers, Lakes) | ng/L to µg/L | Ubiquitous presence, with concentrations varying based on proximity to urban and industrial discharges. |

| Wastewater (Influent and Effluent) | ng/L to mg/L | High concentrations in influent, with removal efficiencies in WWTPs varying for different paraben analogues. |

| Sediment | ng/g to µg/g | Considered a significant sink for parabens, especially those with longer alkyl chains. |

| Soil | ng/g | Lower concentrations typically observed compared to sediments, with potential for accumulation from sludge application. |

Biodegradation Pathways and Rates in Environmental Matrices

Specific biodegradation pathways and rates for this compound are not well-established in the existing scientific literature. However, research on the biodegradation of other parabens provides a foundational understanding of the likely metabolic processes. The primary route of paraben biodegradation is the enzymatic hydrolysis of the ester bond, which yields p-hydroxybenzoic acid (PHBA) and the corresponding alcohol, in this case, undecanol (B1663989). nih.gov This initial step is significant as PHBA is generally considered to be more readily biodegradable than the parent paraben.

Microorganisms, particularly bacteria, are the key drivers of paraben biodegradation in environmental systems such as soil, sediment, and activated sludge. nih.gov Various bacterial strains have been identified that can utilize parabens as a source of carbon and energy. The esterase enzymes produced by these microorganisms are responsible for the initial hydrolysis. Following the formation of PHBA, further degradation can occur through various aromatic catabolic pathways, ultimately leading to the mineralization of the compound to carbon dioxide and water.

The rate of biodegradation for parabens can be influenced by several factors, including the length of the alkyl chain, environmental conditions (e.g., aerobic vs. anaerobic), temperature, pH, and the composition of the microbial community. While some studies suggest that the antimicrobial efficacy of parabens increases with the length of the alkyl chain, which could potentially inhibit microbial degradation at high concentrations, other research indicates that some microbial enzymes preferentially degrade parabens with longer alkyl or aromatic side chains.

The table below outlines the general biodegradation pathway for parabens.

| Step | Reaction | Key Enzymes | Primary Product(s) |

|---|---|---|---|

| 1 | Ester Hydrolysis | Carboxylesterases | p-Hydroxybenzoic acid (PHBA) and Undecanol |

| 2 | Aromatic Ring Cleavage of PHBA | Hydroxylases, Dioxygenases | Catechol or Protocatechuate |

| 3 | Further Degradation | Various catabolic enzymes | Intermediates of the Krebs cycle |

| 4 | Mineralization | - | CO2 and H2O |

Photodegradation Mechanisms and Products

Direct research on the photodegradation of this compound is limited. However, studies on other parabens indicate that photolysis can be a significant degradation pathway in aquatic environments where sunlight penetration occurs. The rate of photodegradation for parabens has been observed to increase with the length of the alkyl chain, suggesting that this compound may be more susceptible to photolysis than its shorter-chain counterparts. researchgate.net

The primary mechanisms of paraben photodegradation involve direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, and indirect photolysis, which is mediated by photosensitizing agents present in the water, such as dissolved organic matter. These processes can lead to the cleavage of the ester bond, resulting in the formation of p-hydroxybenzoic acid and the corresponding alcohol. nih.gov Additionally, reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals, can lead to the hydroxylation of the aromatic ring. nih.gov

The degradation of parabens under UV light can produce various transformation products. For other parabens, identified photoproducts include hydroxylated derivatives and compounds resulting from the cleavage and rearrangement of the parent molecule. nih.gov It is important to note that some of these transformation products may have their own toxicological and environmental implications.

The expected primary photodegradation products of this compound are outlined in the table below, based on the known mechanisms for other parabens.

| Photodegradation Mechanism | Potential Transformation Products |

|---|---|

| Ester Bond Cleavage | p-Hydroxybenzoic acid, Undecanol |

| Hydroxylation | Hydroxylated this compound derivatives |

| Further Degradation of p-Hydroxybenzoic acid | Hydroquinone, Phenol (B47542) |

Integration within Natural Carbon and Nutrient Cycles

The integration of this compound into natural carbon and nutrient cycles is primarily dictated by its biodegradation. As microorganisms break down this organic compound, the carbon contained within its structure is utilized for microbial growth and energy production, eventually being respired as carbon dioxide. nih.gov In this manner, the carbon from this compound can be assimilated into microbial biomass and subsequently enter the broader ecosystem food web or be returned to the atmospheric carbon pool.

The initial breakdown product, p-hydroxybenzoic acid, is a key intermediate that links the degradation of this compound to natural metabolic pathways. nih.gov PHBA is a naturally occurring compound in some plants and can be metabolized by a wide range of microorganisms through central aromatic degradation pathways.

The presence of parabens in sediments can also influence local biogeochemical processes. Studies have shown that the addition of various parabens to freshwater river sediments can reshape the microbial communities associated with nitrogen and sulfur cycling. nih.gov While the specific impacts of this compound are unknown, it is plausible that its degradation could alter the balance of microbial processes such as denitrification, nitrification, and sulfate (B86663) reduction in anoxic sediments. The introduction of a readily available carbon source like undecanol, a product of hydrolysis, could stimulate microbial activity and affect the local redox conditions and nutrient dynamics.

The potential roles of this compound and its degradation products in biogeochemical cycles are summarized below.

| Biogeochemical Cycle | Potential Integration/Influence |

|---|---|

| Carbon Cycle | Serves as a carbon source for heterotrophic microorganisms upon degradation, leading to mineralization (CO2 production) and incorporation into microbial biomass. |

| Nutrient Cycling (Nitrogen, Sulfur) | The degradation of the compound in sediments may alter the activity of microbial communities involved in nitrogen and sulfur transformations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.